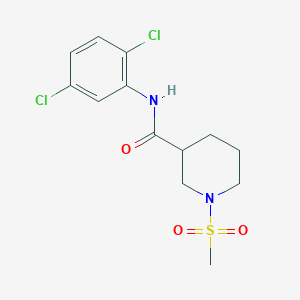
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as DMP785, is a chemical compound that has gained attention in the scientific community due to its potential application in neurological research. DMP785 is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
作用機序
DMP785 selectively binds to the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor and blocks its activity. This leads to a reduction in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and a decrease in long-term potentiation, which is the process by which synapses are strengthened and learning and memory processes are facilitated. DMP785 has been shown to have a higher affinity for the NR2B subunit than other N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor antagonists, making it a more selective and effective modulator of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity.
Biochemical and Physiological Effects:
DMP785 has been shown to have both acute and long-term effects on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and synaptic plasticity. Acutely, DMP785 reduces N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor-mediated synaptic transmission and long-term potentiation. Long-term administration of DMP785 has been shown to induce changes in N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor subunit expression and alter synaptic plasticity. DMP785 has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases and traumatic brain injury.
実験室実験の利点と制限
One advantage of using DMP785 in lab experiments is its selectivity for the NR2B subunit of the N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor, which allows for more precise modulation of N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity. DMP785 is also relatively stable and easy to synthesize, making it a convenient tool for studying N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function. However, one limitation of using DMP785 is its potential off-target effects, as it may interact with other receptors or ion channels in addition to the NR2B subunit. Additionally, the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity are not well understood and require further investigation.
将来の方向性
There are several future directions for research on DMP785. One area of interest is the potential therapeutic effects of DMP785 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of DMP785 in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, further investigation is needed to understand the long-term effects of DMP785 on N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor function and synaptic plasticity, as well as its potential off-target effects.
合成法
The synthesis of DMP785 involves the reaction of 2,5-dichlorophenyl isocyanate with 1-methylsulfonyl-3-piperidinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DMP785.
科学的研究の応用
DMP785 has been extensively studied for its potential application in neurological research. As a selective NR2B antagonist, DMP785 can modulate N-(2,5-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide receptor activity and affect synaptic plasticity and learning and memory processes. Studies have shown that DMP785 can improve cognitive deficits in animal models of Alzheimer's disease and traumatic brain injury. DMP785 has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMLTGLOFIJVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B6079413.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)

![1-(2-methoxyphenyl)-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6079434.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079453.png)

![3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)
![7-cyclopentyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6079494.png)
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
